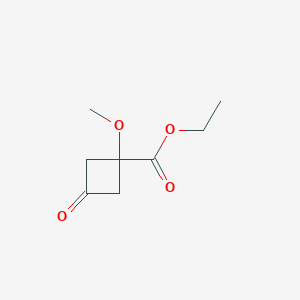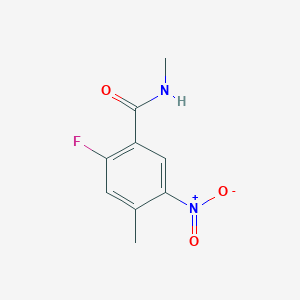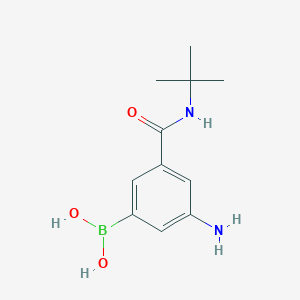
4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común para sintetizar el 4-amino-2-cloro-nicotinaldehído 2,2,2-trifluoroacetato implica la reacción de 2-cloro-4-nitrobenzaldehído con un compuesto amino como el amoníaco o una amina . La reacción normalmente tiene lugar en presencia de un disolvente como el diclorometano y bajo condiciones de temperatura controlada para asegurar que se obtiene el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica la síntesis a gran escala utilizando condiciones de reacción similares pero con parámetros optimizados para un mayor rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-amino-2-cloro-nicotinaldehído 2,2,2-trifluoroacetato experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo aldehído en un alcohol u otras formas reducidas.
Sustitución: Los grupos amino y cloro pueden participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución . Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y pH para asegurar la selectividad y el rendimiento .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes . Las reacciones de sustitución pueden conducir a una variedad de derivados sustituidos de nicotinaldehído .
Aplicaciones Científicas De Investigación
El 4-amino-2-cloro-nicotinaldehído 2,2,2-trifluoroacetato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluyendo compuestos heterocíclicos y cianuros.
Biología: El compuesto puede utilizarse en el estudio de las vías bioquímicas y las interacciones enzimáticas debido a sus grupos funcionales reactivos.
Medicina: Sirve como precursor en la síntesis de compuestos farmacéuticos e ingredientes farmacéuticos activos (API).
Industria: El compuesto se utiliza en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-amino-2-cloro-nicotinaldehído 2,2,2-trifluoroacetato implica su interacción con varios objetivos moleculares y vías. El grupo aldehído del compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su actividad y función . Los grupos amino y cloro también pueden participar en enlaces de hidrógeno e interacciones electrostáticas, lo que influye aún más en la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-amino-2-cloro-nicotinaldehído: Este compuesto es similar pero carece del grupo trifluoroacetato.
2-Cloro-4-nitrobenzaldehído: Un precursor en la síntesis de 4-amino-2-cloro-nicotinaldehído 2,2,2-trifluoroacetato.
4-Amino-2-cloropiridina-3-carbaldehído: Otro compuesto relacionado con grupos funcionales similares.
Singularidad
El 4-amino-2-cloro-nicotinaldehído 2,2,2-trifluoroacetato es único debido a la presencia del grupo trifluoroacetato, que puede mejorar su reactividad y estabilidad en ciertas reacciones . Esto lo convierte en un intermedio valioso en la síntesis de moléculas orgánicas más complejas .
Propiedades
Número CAS |
1032350-07-4 |
|---|---|
Fórmula molecular |
C8H6ClF3N2O3 |
Peso molecular |
270.59 g/mol |
Nombre IUPAC |
4-amino-2-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H5ClN2O.C2HF3O2/c7-6-4(3-10)5(8)1-2-9-6;3-2(4,5)1(6)7/h1-3H,(H2,8,9);(H,6,7) |
Clave InChI |
ILEULPZLIIFHRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1N)C=O)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


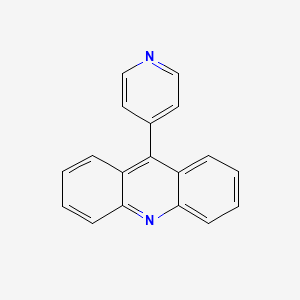
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)

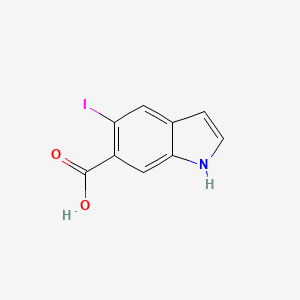
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)

![7-Chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11758911.png)
